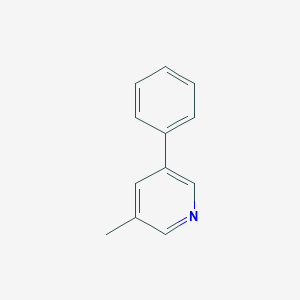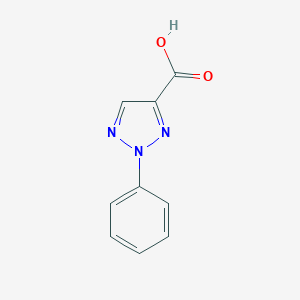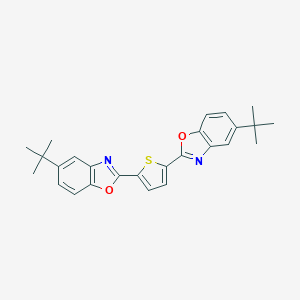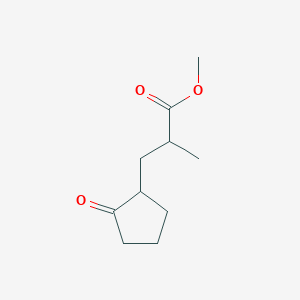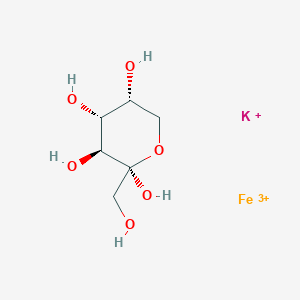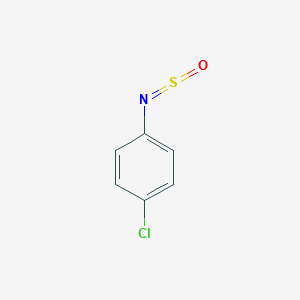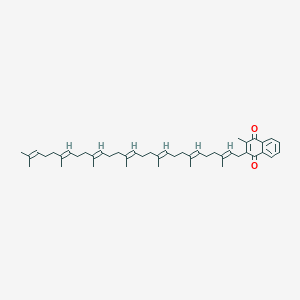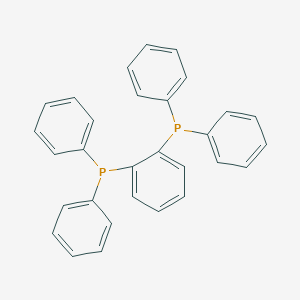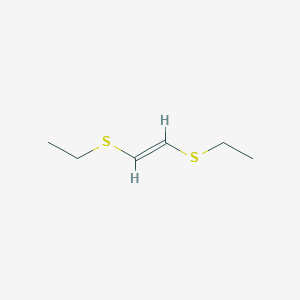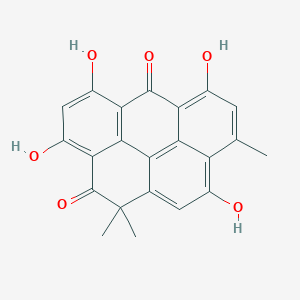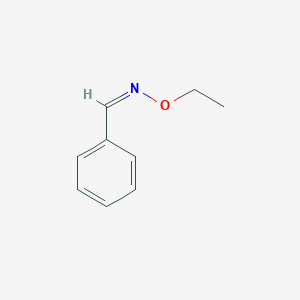
Benzaldehyde O-ethyl oxime
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Benzaldehyde O-ethyl oxime (BEON) is a chemical compound that is widely used in scientific research. It is a versatile compound that can be synthesized easily and has a range of applications in different fields. BEON is commonly used as a ligand in coordination chemistry and is also used in the synthesis of various organic compounds.
Aplicaciones Científicas De Investigación
Benzaldehyde O-ethyl oxime has a wide range of applications in scientific research. It is commonly used as a ligand in coordination chemistry to form metal complexes. These metal complexes have various applications, such as catalysis, sensing, and drug delivery. Benzaldehyde O-ethyl oxime is also used in the synthesis of various organic compounds, such as oximes, Schiff bases, and hydrazones. These compounds have applications in medicinal chemistry, agrochemicals, and materials science.
Mecanismo De Acción
Benzaldehyde O-ethyl oxime acts as a bidentate ligand, forming coordination complexes with metal ions. The coordination of Benzaldehyde O-ethyl oxime with metal ions alters the electronic and steric properties of the metal center, resulting in changes in the reactivity and selectivity of the metal complex. The coordination of Benzaldehyde O-ethyl oxime with metal ions can also result in changes in the physical properties of the metal complex, such as its color, magnetic properties, and luminescence.
Efectos Bioquímicos Y Fisiológicos
Benzaldehyde O-ethyl oxime has been shown to have various biochemical and physiological effects. It has been shown to have antioxidant and anti-inflammatory properties, which may have applications in the treatment of various diseases. Benzaldehyde O-ethyl oxime has also been shown to have anticonvulsant and analgesic properties, which may have applications in the treatment of neurological disorders. However, further research is needed to fully understand the biochemical and physiological effects of Benzaldehyde O-ethyl oxime.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
Benzaldehyde O-ethyl oxime has several advantages for lab experiments. It is easy to synthesize and purify, making it readily available for use in experiments. It is also a versatile compound, with a range of applications in different fields. However, Benzaldehyde O-ethyl oxime also has some limitations. It can be toxic at high concentrations, and its reactivity with metal ions can be affected by the presence of other ligands and solvents.
Direcciones Futuras
There are several future directions for research on Benzaldehyde O-ethyl oxime. One area of research is the development of new metal complexes with Benzaldehyde O-ethyl oxime as a ligand. These complexes may have applications in catalysis, sensing, and drug delivery. Another area of research is the investigation of the biochemical and physiological effects of Benzaldehyde O-ethyl oxime, particularly its potential as a therapeutic agent for various diseases. Finally, further research is needed to fully understand the limitations and toxicity of Benzaldehyde O-ethyl oxime, which may inform its safe use in lab experiments.
Métodos De Síntesis
Benzaldehyde O-ethyl oxime is synthesized by reacting benzaldehyde with hydroxylamine hydrochloride in the presence of ethanol. The reaction proceeds via a condensation reaction, resulting in the formation of Benzaldehyde O-ethyl oxime. The purity and yield of Benzaldehyde O-ethyl oxime can be improved by recrystallization and other purification techniques.
Propiedades
Número CAS |
13858-87-2 |
|---|---|
Nombre del producto |
Benzaldehyde O-ethyl oxime |
Fórmula molecular |
C9H11NO |
Peso molecular |
149.19 g/mol |
Nombre IUPAC |
(Z)-N-ethoxy-1-phenylmethanimine |
InChI |
InChI=1S/C9H11NO/c1-2-11-10-8-9-6-4-3-5-7-9/h3-8H,2H2,1H3/b10-8- |
Clave InChI |
YDDVBEKWFTVFQP-NTMALXAHSA-N |
SMILES isomérico |
CCO/N=C\C1=CC=CC=C1 |
SMILES |
CCON=CC1=CC=CC=C1 |
SMILES canónico |
CCON=CC1=CC=CC=C1 |
Sinónimos |
Benzaldehyde O-ethyl oxime |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




